3,5-Difluoro-2-methoxyphenylboronic acid
Overview
Description
3,5-Difluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of fluorine atoms and a methoxy group on the phenyl ring enhances its reactivity and makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 3,5-Difluoro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The molecular effect of the action of this compound is the formation of new carbon-carbon bonds . This results in the creation of new organic compounds
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant . .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Molecular Mechanism
It is known to participate in the Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds. This process could potentially influence the activity of biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-difluoro-2-methoxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,5-Difluoro-2-methoxyphenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the methoxy group, which affects its reactivity and applications.
2,6-Difluoro-3-methoxyphenylboronic acid: Similar structure but with different fluorine substitution, leading to variations in reactivity.
4-Methoxyphenylboronic acid: Lacks fluorine atoms, resulting in different electronic properties and reactivity.
Uniqueness
3,5-Difluoro-2-methoxyphenylboronic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring. This combination enhances its reactivity in cross-coupling reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3,5-difluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHRWOUVJRCSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370389 | |
Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-76-9 | |
Record name | 3,5-Difluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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